molecular formula C12H16ClNO2 B554964 L-Proline benzyl ester hydrochloride CAS No. 16652-71-4

L-Proline benzyl ester hydrochloride

Cat. No. B554964
CAS RN: 16652-71-4
M. Wt: 241.71 g/mol
InChI Key: NEDMOHHWRPHBAL-MERQFXBCSA-N
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Description

L-Proline Benzyl Ester Hydrochloride is a reagent used in the synthesis and bioactivity of a goralatide analog with anti-leukemic activity . It is also used as a building block in peptide synthesis .


Synthesis Analysis

The synthesis of L-Proline Benzyl Ester Hydrochloride involves the reaction of mesylates or tosylates of delta-hydroxy-L-norvaline esters. These spontaneously afford L-proline esters upon exposure to aqueous buffer in near quantitative yield . This novel reaction has led to the development of a simple route to optically active proline esters .


Molecular Structure Analysis

The molecular formula of L-Proline Benzyl Ester Hydrochloride is C12H16ClNO2 . The molecular weight is 241.72 . The structure includes a proline core with a benzyl ester group .


Chemical Reactions Analysis

L-Proline Benzyl Ester Hydrochloride is used as a reagent in the synthesis of a goralatide analog with anti-leukemic activity . It is also used in the synthesis of optically active proline esters .


Physical And Chemical Properties Analysis

L-Proline Benzyl Ester Hydrochloride is a white to almost white powder . The specific rotation is -41.0 to -45.0 degrees (C=1, MeOH) . It is soluble in methanol .

Scientific Research Applications

  • L-Proline benzyl ester has been used to study the effects on the equilibrium shift in the racemic Pr(ODA)3− complex, showing that it led to the appearance of the Pfeiffer effect in a lanthanide complex (Parac‐Vogt, Binnemans, & Görller-Walrand, 2002).

  • It has been involved in the preparation and characterization of polymers derived from hydroxyproline, specifically in the formation of pseudopoly(trans-4-hydroxy-L-proline ester) (Lee, Yang, & Huang, 1999).

  • In pharmacology, it has been used as a novel skin permeation enhancer, especially in the design of ionic liquids based on amino acids for improving drug permeation (Zheng et al., 2020).

  • Benzylpyrrolidine amides, prepared from N-benzyl-L-proline methyl ester, have been explored as potential antagonists of excitatory amino acids and anticonvulsants (Valenta, Dobrovský, Krejci, & Polívka, 1996).

  • Its application in peptide research was shown in the crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester, contributing to understanding peptide conformations (Marsh, Narasimha Murthy, & Venkatesan, 1977).

  • L-Proline benzyl ester has been utilized in the synthesis of N-protected L-proline oligomers, aiding in understanding the relationship between conformation and polymerization of polyprolines (Miyoshi, Kimura, & Sakakibara, 1970).

  • The compound has also been used in the chiral separation of proline derivatives in pharmaceutical research (Zhao & Pritts, 2007).

  • Its use in asymmetric 1,3-dipolar cycloadditions with nitriloxides highlights its role as a chiral auxiliary in organic synthesis (Waldmann, 1990).

Safety And Hazards

L-Proline Benzyl Ester Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMOHHWRPHBAL-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347023
Record name Benzyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Proline benzyl ester hydrochloride

CAS RN

16652-71-4
Record name L-Proline, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16652-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-prolinate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl L-prolinate hydrochloride
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Record name Benzyl prolinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
C Bolchi, F Bavo, L Regazzoni, M Pallavicini - Amino acids, 2018 - Springer
… On the other hand, l-proline benzyl ester hydrochloride, which is a high-melting solid, is somewhat better characterized than p-toluenesulfonate in the literature, although only for optical …
Number of citations: 5 idp.springer.com
J Ramachandran, CH Li - The Journal of Organic Chemistry, 1963 - ACS Publications
… L-Proline benzyl ester hydrochloride (7.32 g., 30 mmoles) was suspended in 50 ml. of ethyl acetate,cooled to 0, and stirred with 4.2 ml. of triethylamine (30 mmoles) for 60 min. …
Number of citations: 64 pubs.acs.org
M Miyoshi, T Kimura, S Sakakibara - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
A series of N-protected L-proline oligomers, the di-, tri-, tetra-, penta-, hexa- and octamer, were synthesized by conventional methods. The proline imino-group was protected by the t-…
Number of citations: 10 www.journal.csj.jp
RE Galardy, D Grobelny - Journal of medicinal chemistry, 1985 - ACS Publications
The rate of loss of phenol or 4-nitrophenol from N “-(diphenoxyphosphoryl)-L-alanyl-L-proline (2), IV “-[bis (4-nitrophenoxy) phosphoryl]-L-alanyl-L-proline (5), and Na-[(2-phenylethyl) …
Number of citations: 19 pubs.acs.org
RG Almquist, J Crase, C Jennings-White… - Journal of Medicinal …, 1982 - ACS Publications
… -6-phenylhexanoic acid (from saponification of 6b obtained by method A; 15.3 g, 45.1 mmol), 1-hydroxybenzotriazole hydrate (6.73 g, 45.1 mmol), L-proline benzyl ester hydrochloride (…
Number of citations: 68 pubs.acs.org
S Oh, HI Moon, IH Son, JC Jung - Molecules, 2007 - mdpi.com
… The key synthetic strategies involve N–sulfonylation of L–proline benzyl ester hydrochloride (2) and coupling reaction of N–sulfonyl chloride 3 with amines in high yields. It was found …
Number of citations: 29 www.mdpi.com
TN Parac-Vogt, K Binnemans… - Journal of the Chemical …, 2002 - pubs.rsc.org
… L-proline (L-Pro), L-proline methyl ester hydrochloride (L-Pro-OMe) and L-proline benzyl ester hydrochloride (L-Pro-OBz), were obtained from Acros and used as received. N-acetyl-L-…
Number of citations: 12 pubs.rsc.org
CM Deber, FA Bovey, JP Carver… - Journal of the American …, 1970 - ACS Publications
… After 30 min, lproline benzyl ester hydrochloride (26.7 g) was added, followed by an additional equivalent of triethylamine (15.5 ml). After over- …
Number of citations: 262 pubs.acs.org
A BIELAWSKA, K BIELAWSKI - ptfarm.pl
… N–4–4–(N,N-bis(2-chloroethyl)amino)phenyl]butyryl]-I.–proline benzyl ester [I], L–proline benzyl ester hydrochloride (1.5 g, 6.2 mmol) was dissolved in 20 ml of chloroform. To this …
Number of citations: 0 www.ptfarm.pl
R Fortunato, MJ González-Muñoz… - Journal of membrane …, 2005 - Elsevier
This work evaluates the use of room temperature ionic liquids (RTILs) in liquid membranes. Water possesses non-negligible solubility in room temperature ionic liquids, despite the fact …
Number of citations: 112 www.sciencedirect.com

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